molecular formula C21H22N4O B2663559 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide CAS No. 1797722-11-2

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2663559
CAS No.: 1797722-11-2
M. Wt: 346.434
InChI Key: AFAVKWALUUISPK-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide typically involves the reaction of 2-(dimethylamino)pyrimidine with diphenylacetic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,2-diphenylacetamide stands out due to its unique combination of a pyrimidine ring and a diphenylacetamide moiety. This structural uniqueness contributes to its diverse pharmacological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-25(2)21-22-14-13-18(24-21)15-23-20(26)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,19H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAVKWALUUISPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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